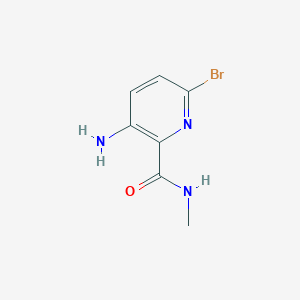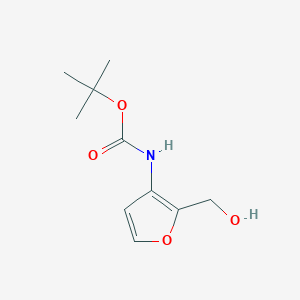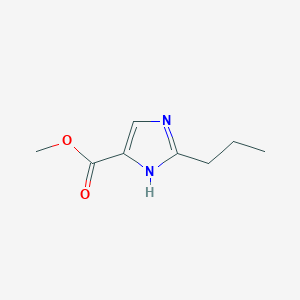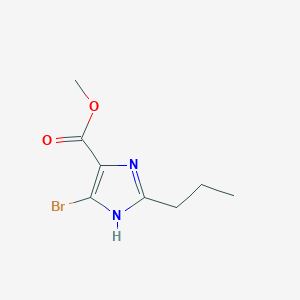![molecular formula C9H9BrN2 B8045195 3-Bromo-8-ethylimidazo[1,2-a]pyridine](/img/structure/B8045195.png)
3-Bromo-8-ethylimidazo[1,2-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-8-ethylimidazo[1,2-a]pyridine: is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The presence of a bromine atom at the third position and an ethyl group at the eighth position of the imidazo[1,2-a]pyridine ring system imparts unique chemical properties to this compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
-
Bromination of 8-ethylimidazo[1,2-a]pyridine
Starting Material: 8-ethylimidazo[1,2-a]pyridine.
Reagent: Bromine or N-bromosuccinimide (NBS).
Solvent: Acetic acid or dichloromethane.
Conditions: The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination at the third position.
-
Cyclization Reactions
Starting Material: 2-aminopyridine and 1,3-dibromo-2-propanone.
Reagent: Base such as potassium carbonate.
Solvent: Dimethylformamide (DMF).
Conditions: The reaction mixture is heated to promote cyclization, forming the imidazo[1,2-a]pyridine ring system with bromine at the third position.
Industrial Production Methods
Industrial production of 3-bromo-8-ethylimidazo[1,2-a]pyridine typically involves large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process.
Análisis De Reacciones Químicas
Types of Reactions
-
Substitution Reactions
Nucleophilic Substitution: The bromine atom at the third position can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Substitution: The ethyl group at the eighth position can undergo electrophilic substitution reactions, introducing various functional groups.
-
Oxidation and Reduction Reactions
Oxidation: The ethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The imidazo[1,2-a]pyridine ring can be reduced under specific conditions to form dihydro derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or ethanol.
Major Products
Substitution Products: 3-amino-8-ethylimidazo[1,2-a]pyridine, 3-thio-8-ethylimidazo[1,2-a]pyridine.
Oxidation Products: 3-bromo-8-formylimidazo[1,2-a]pyridine, 3-bromo-8-carboxyimidazo[1,2-a]pyridine.
Reduction Products: Dihydro-3-bromo-8-ethylimidazo[1,2-a]pyridine.
Aplicaciones Científicas De Investigación
Chemistry
3-Bromo-8-ethylimidazo[1,2-a]pyridine is used as a building block in organic synthesis
Biology
In biological research, this compound is studied for its potential as a pharmacophore. It serves as a core structure in the development of new drugs targeting various biological pathways.
Medicine
Medicinal chemists explore this compound derivatives for their potential therapeutic effects. These derivatives are investigated for their anti-inflammatory, anticancer, and antimicrobial properties.
Industry
In the industrial sector, this compound is
Propiedades
IUPAC Name |
3-bromo-8-ethylimidazo[1,2-a]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2/c1-2-7-4-3-5-12-8(10)6-11-9(7)12/h3-6H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZVQQBLRSDMTNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CN2C1=NC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl 5-bromo-3-ethylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B8045115.png)

![1-(2-Isopropylpyrazolo[1,5-a]pyrazin-3-yl)-2-methylpropan-1-one](/img/structure/B8045138.png)






![4,7-Diaminopyrimido[4,5-d]pyrimidin-2(1H)-one](/img/structure/B8045200.png)



![6-Bromo-3-chloro-2-methylimidazo[1,2-a]pyrimidine](/img/structure/B8045228.png)
